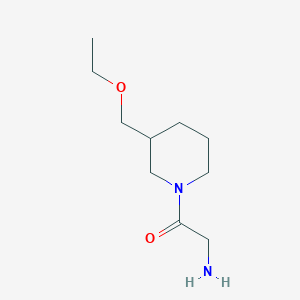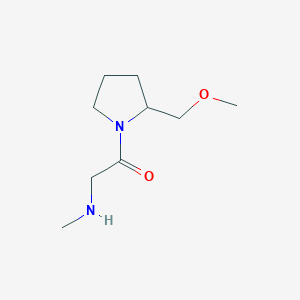
3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid
Overview
Description
3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid (3C6MPCA) is an organic compound belonging to the family of pyridazine carboxylic acids. It is a white crystalline solid with a molecular formula of C9H7ClN2O2. 3C6MPCA has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
Scientific Research Applications
3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid has been investigated for its potential applications in scientific research, particularly in the fields of medicine, pharmacology, and biochemistry. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid has also been used to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is still not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. It is also believed that 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid may act as an anti-inflammatory agent by blocking the synthesis of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid have been studied in various animal models. Studies have shown that 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid can reduce inflammation and pain in animal models, as well as reduce the risk of cardiovascular disease. It has also been shown to have anti-tumor effects in animal models, and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid in laboratory experiments is its low toxicity. It is generally well-tolerated in animal models and has minimal side effects. However, it is important to note that 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is not suitable for use in humans, as it has not been tested for safety or efficacy in humans. Additionally, 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is not very stable and can degrade quickly, so it is important to store the compound properly and use it quickly after synthesis.
Future Directions
The potential future directions for 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid include further investigation into its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research is needed to assess the safety and efficacy of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid in humans. Finally, further studies are needed to explore the potential of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid as an anti-cancer agent and to identify new synthesis methods for the compound.
properties
IUPAC Name |
3-chloro-6-(3-methylphenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-3-2-4-8(5-7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSSBBMIWMVJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Methylamino)-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472275.png)






